N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide
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Overview
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[d]thiazole ring, a pyrazole ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable chlorinated aromatic compound under acidic conditions.
Introduction of the pyrazole ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a diketone compound.
Coupling of the benzo[d]thiazole and pyrazole rings: This step involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to link the two rings.
Formation of the fluorobenzamide moiety: This can be achieved by reacting 4-fluorobenzoic acid with an appropriate amine derivative under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzo[d]thiazole and pyrazole rings.
Reduction: Reduction reactions can occur at the nitro groups if present in the precursor compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of nitro groups can yield amines.
Substitution: Substitution reactions can result in the replacement of chloro and fluoro groups with other nucleophiles.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- The compound is investigated for its potential as an antimicrobial agent.
- It is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- It is evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- The compound is used in the development of advanced materials, including polymers and coatings.
- It is employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 2,4-dibromo-3,6-dimethyl-phenylamine
- Quaternary ammonium compounds
Comparison:
- Structural Features: N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide has a unique combination of benzo[d]thiazole, pyrazole, and fluorobenzamide moieties, which distinguishes it from other similar compounds.
- Chemical Properties: The presence of chloro, fluoro, and methyl groups imparts distinct chemical reactivity and stability to the compound.
- Biological Activity: The compound’s specific interactions with molecular targets and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
1172790-03-2 |
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Molecular Formula |
C22H20ClFN4OS |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H20ClFN4OS/c1-13-10-17(23)12-19-20(13)25-22(30-19)27(8-9-28-15(3)11-14(2)26-28)21(29)16-4-6-18(24)7-5-16/h4-7,10-12H,8-9H2,1-3H3 |
InChI Key |
NYLSFKCZMPTAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3C(=CC(=N3)C)C)C(=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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